molecular formula C13H14N4O3S B2891308 2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 313481-35-5

2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2891308
CAS RN: 313481-35-5
M. Wt: 306.34
InChI Key: YMQHXEMFAIZWSC-UHFFFAOYSA-N
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Description

This compound contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. These compounds are known for their wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives can generally be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

Scientific Research Applications

Electroluminescent Devices

Triazine derivatives have been researched for their use in electroluminescent devices due to their electron-deficient systems. They can be used as components in the development of new types of displays and lighting systems .

Solar Energy

Functionalized triazine derivatives are being explored as hole transport materials for perovskite solar cells. Their chemical properties could improve the efficiency and stability of solar panels .

Catalysis

Triazines are involved in catalysis research due to their structural properties and reactivity aspects. They could be used to develop new catalysts for chemical reactions .

Biological Studies

The electron-deficient nature of triazines makes them suitable for constructing mono and fused derivatives involved in diverse structure–activity relationship studies, which are crucial in drug discovery and development .

Antitumor Agents

Some triazine derivatives have shown potential as antitumor agents. They may inhibit enzymes involved in tumorigenesis or induce cell apoptosis, making them candidates for cancer treatment research .

Enzyme Inhibition

Due to their ability to inhibit certain enzymes, triazine derivatives are being studied for their potential use in treating various diseases by targeting specific enzymatic pathways .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some 1,2,4-triazine derivatives are known to inhibit D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidation of D-amino acids .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-12(19)15-13(17-16-8)21-7-11(18)14-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHXEMFAIZWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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